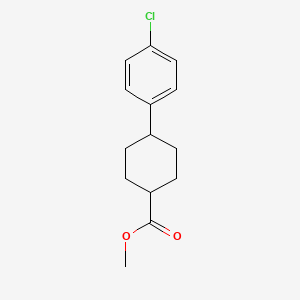

Methyl trans-4-(4-chlorophenyl)cyclohexane-1-carboxylate

Description

Methyl trans-4-(4-chlorophenyl)cyclohexane-1-carboxylate is a cyclohexane derivative featuring a trans-configuration of the 4-chlorophenyl substituent and a methyl ester group at position 1 of the cyclohexane ring. This compound is structurally related to trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid (CAS 49708-81-8), where the carboxylic acid is esterified to enhance lipophilicity and stability . Such esters are often intermediates in pharmaceutical synthesis, such as in the production of Atovaquone derivatives, where trans-4-(4-chlorophenyl)cyclohexyl groups are critical for bioactivity .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h6-10,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHLQNZWNPRZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-(4-chlorophenyl)cyclohexane-1-carboxylate typically involves the esterification of trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-(4-chlorophenyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid.

Reduction: Trans-4-(4-chlorophenyl)cyclohexane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl trans-4-(4-chlorophenyl)cyclohexane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the production of Atovaquone , an antiprotozoal medication used primarily for the treatment and prophylaxis of Pneumocystis carinii pneumonia and malaria caused by Plasmodium falciparum. The compound acts by inhibiting mitochondrial electron transport, which is crucial for the survival of these pathogens .

Case Study: Atovaquone Synthesis

- Process : The synthesis involves the reaction of 1H-2-benzopyran-1,4(3H)-dione with this compound, leading to the formation of Atovaquone.

- Significance : Atovaquone has demonstrated high efficacy against various protozoal infections, making it a vital drug in clinical settings.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its structure allows for further functionalization, enabling the creation of complex molecules with diverse biological activities.

Applications in Synthesis

- Intermediate for Derivatives : It can be transformed into other derivatives that exhibit anti-inflammatory and analgesic properties.

- Synthesis of Esters and Acids : The compound can undergo hydrolysis to yield trans-4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, which has applications in developing various esters used in fragrances and pharmaceuticals .

Material Science

In material science, this compound is explored for its potential use in polymer chemistry. Its unique chemical properties may allow it to be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities.

Research Insights

- Polymer Blends : Studies suggest that incorporating this compound into polymer blends could improve thermal stability and mechanical strength.

- Functional Polymers : The compound may serve as a precursor for functional polymers that can be used in coatings or adhesives with specific performance characteristics.

Mechanism of Action

The mechanism of action of Methyl trans-4-(4-chlorophenyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: Chlorophenyl vs. Oxo Groups

Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1363165-99-4) replaces the trans-4-chlorophenyl group with a ketone (oxo) at position 4. This modification significantly alters electronic properties, increasing polarity and reactivity. The oxo group enables participation in keto-enol tautomerism, making it a versatile intermediate for synthesizing spiro compounds or heterocycles like isoxazoles . In contrast, the chlorophenyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug design .

Ring Unsaturation and Conformational Effects

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate () introduces a cyclohexene ring with two aryl substituents. The double bond induces ring strain and distinct puckering conformations (e.g., half-chair, envelope), as analyzed using Cremer-Pople parameters . In contrast, the saturated cyclohexane ring in the target compound adopts a chair conformation, reducing steric hindrance and improving thermodynamic stability. The fluorophenyl substituent in this analog also impacts electronic properties, offering opportunities for halogen bonding in crystal packing .

Functional Group Modifications: Aminomethyl and Hydroxymethyl Derivatives

Methyl trans-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride (CAS 29275-88-5) replaces the chlorophenyl group with an aminomethyl substituent. Protonation of the amine group in its hydrochloride form enhances solubility in aqueous media, making it suitable for peptide conjugation (e.g., SMCC linkers in bioconjugation chemistry) . Conversely, methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate (CAS 110928-44-4) introduces a polar hydroxymethyl group, improving solubility in polar solvents while retaining ester functionality for further derivatization .

Conformational Analysis

The target compound’s trans-4-chlorophenyl group ensures a equatorial orientation on the cyclohexane ring, minimizing steric clashes. In contrast, analogs like Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibit puckered conformations (e.g., half-chair, Q = 0.477 Å) due to ring unsaturation, which influence molecular packing and intermolecular interactions (e.g., C–H···O bonds) .

Comparative Data Table

Biological Activity

Methyl trans-4-(4-chlorophenyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C13H15ClO2. It features a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylate ester. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily linked to its role as an impurity in the pharmaceutical compound Atovaquone. Atovaquone is known for its ability to inhibit mitochondrial electron transport, which is crucial for the survival of certain pathogens, including Pneumocystis jirovecii and Mycobacterium tuberculosis . The structural similarities suggest that this compound may exert similar effects, potentially contributing to antipneumocystic activity .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can effectively target M. tuberculosis, with some exhibiting low cytotoxicity and high selectivity indices .

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to explore the influence of various substitutions on the biological activity of related compounds. These studies reveal that modifications to the cyclohexane ring and phenyl substituents can enhance potency against specific pathogens while maintaining favorable pharmacokinetic profiles .

| Compound | MIC (µM) | Selectivity Index | Comments |

|---|---|---|---|

| 4PP-1 | 6.3 | High | Initial hit with promising activity |

| 4PP-2 | 2.0 | Moderate | Improved activity with specific substitution |

| 4PP-3 | 6.8 | Moderate | Similar activity to initial hit |

Case Study 1: Antipneumocystic Activity

In a study examining the effects of Atovaquone and its impurities, this compound was shown to contribute to the overall antipneumocystic activity observed in vitro. The compound's ability to inhibit mitochondrial function was highlighted as a key mechanism .

Case Study 2: Tuberculosis Treatment

Another study focused on the development of novel chemical entities targeting M. tuberculosis. Compounds derived from this compound were evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis. The results indicated that certain analogs displayed potent activity with minimal cytotoxic effects on human cells, suggesting their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing Methyl trans-4-(4-chlorophenyl)cyclohexane-1-carboxylate, and what key reaction conditions are involved?

The compound is typically synthesized via Friedel-Crafts alkylation of cyclohexane derivatives with 4-chlorophenyl groups, followed by esterification. A critical step involves selective crystallization to isolate the trans isomer. For example, intermediates like 4-(4-chlorophenyl)cyclohexanone can be synthesized using aluminum chloride (AlCl₃) as a Lewis acid catalyst in a cyclohexane medium. Subsequent esterification with methanol under acidic conditions yields the methyl ester. Selective crystallization in solvents like ethanol or acetone is crucial to isolate the trans isomer from cis byproducts .

Q. How can spectroscopic and crystallographic techniques confirm the structure and stereochemistry of this compound?

- NMR : and NMR can confirm the substitution pattern and ester group presence. For example, the cyclohexane ring protons show distinct splitting patterns depending on axial/equatorial positions.

- X-ray crystallography : Using programs like SHELXL for refinement, the trans configuration can be unambiguously determined by analyzing bond angles and torsional parameters. Software tools like Mercury CSD aid in visualizing the crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. What methodologies are effective for separating cis and trans isomers during synthesis?

Cis-trans isomer separation often relies on selective crystallization in polar aprotic solvents (e.g., DMF or THF), exploiting differences in solubility. For example, in the synthesis of Atovaquone intermediates, trans isomers crystallize preferentially due to their lower solubility. Additionally, Lewis acid-mediated isomerization (e.g., using BF₃ or AlCl₃) can convert residual cis isomers into the thermodynamically favored trans form. Reaction monitoring via HPLC with chiral columns ensures purity .

Q. How can computational chemistry and ring puckering analysis elucidate the conformational dynamics of the cyclohexane ring?

- DFT calculations : Optimize the chair and twist-boat conformations to determine energy barriers for ring flipping.

- Ring puckering coordinates : Use Cremer-Pople parameters to quantify deviations from planarity. For example, the trans-4-(4-chlorophenyl) group imposes steric constraints, favoring a chair conformation with the substituent in the equatorial position. This analysis helps predict reactivity, such as ester hydrolysis susceptibility under basic conditions .

Q. What strategies optimize multi-step syntheses involving sensitive intermediates?

- Stepwise functionalization : Protect reactive groups (e.g., amines or carbonyls) during halogenation or coupling steps. For example, in pyrimidine derivatives, tert-butoxycarbonyl (Boc) protection prevents unwanted side reactions.

- Catalytic systems : Use Pd(PPh₃)₂Cl₂/CuI for Sonogashira couplings (e.g., introducing alkynes to pyrimidine rings) to enhance yield and reduce byproducts.

- Workup protocols : Quench reactions with aqueous NaHCO₃ to neutralize acids, followed by EtOAc extraction and column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. How can crystallographic data discrepancies be resolved during refinement?

Discrepancies in electron density maps or thermal parameters often arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinned structures. For high-resolution data, anisotropic refinement of non-H atoms improves accuracy. Validate results using R-factor convergence (<5%) and CheckCIF/PLATON tools to ensure geometric plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.